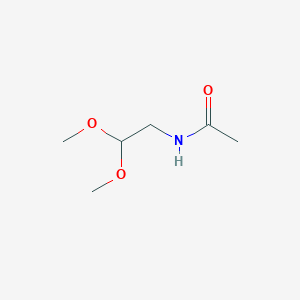
4-Nitropicolinamide
Overview
Description
4-Nitropicolinamide (4-NPA) is an organic compound with a wide range of applications in biochemistry and pharmacology. 4-NPA is a member of the picolinamide family and is a derivative of pyridine. It is a white crystalline solid with a melting point of about 150-152 °C. 4-NPA has a high solubility in water, making it an ideal choice for laboratory experiments. It is also a common reagent in organic synthesis. 4-NPA has been used in various scientific studies to investigate the biochemical and physiological effects of this compound on various biological systems.
Scientific Research Applications
Clastogenicity and Mutagenicity : 4-Nitroquinoline 1-oxide (4NQO) is used as a control in genotoxicity assays due to its mutagenic and carcinogenic properties. It's been found to cause chromosomal damage in various cell lines and demonstrates significant increases in gene mutation and DNA damage induction (Brüsehafer et al., 2015). Additionally, 4-NQO’s mutagenic spectrum was characterized in Aspergillus nidulans, showing a preference for mutating guanine residues (Downes et al., 2014).
Carcinogenesis Studies : 4NQO has been extensively used in studies of experimental oral carcinogenesis, inducing squamous cell carcinoma in rat palatal mucosa (Nauta et al., 1996). Its role in carcinogenesis has also been explored in other models, highlighting its potency as a carcinogen and the importance of its metabolic conversion (Sugimura et al., 1966).
Chemical Synthesis and Drug Development : In the realm of chemical synthesis, 4-Nitropicolinamide derivatives have been explored for their potential in drug development. For example, its application in the synthesis of microtubule destabilizing agents like Azixa™ demonstrates the chemical utility of 4-Nitropicolinamide related compounds (Foucourt et al., 2010).
Study of DNA Damage and Repair Mechanisms : 4NQO is instrumental in studying DNA damage and repair mechanisms. It has been used to analyze the genomic instability in non-neoplastic oral mucosa cells, providing insights into the risk and progression of oral cancer (Ribeiro et al., 2004).
Molecular Interactions and Antimicrobial Activity : Research on the molecular interactions of 4-Nitroquinoline 1-oxide with DNA and other cellular components in various organisms offers deep insights into its carcinogenic action. This includes its binding to nucleic acids and its interaction with non-protein thiols of mammalian cells (Tada, 1976). Moreover, derivatives of 4-Nitropicolinamide have been evaluated for antimicrobial activity, including tuberculostatic activity (Gobis et al., 2022).
properties
IUPAC Name |
4-nitropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXZXPVYNDFMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439177 | |
| Record name | 4-Nitropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropicolinamide | |
CAS RN |
62020-02-4 | |
| Record name | 4-Nitropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)
![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)







